molecular formula C18H11FN2OS B6507555 N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide CAS No. 897759-82-9

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B6507555
CAS No.: 897759-82-9
M. Wt: 322.4 g/mol
InChI Key: QSUXLLGENXWNIM-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-1,3-benzothiazole with naphthalene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes, including the formation of intermediate compounds followed by cyclization reactions. These methods are optimized for large-scale production to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

    Medicine: Research has shown that benzothiazole derivatives have anticancer properties, and this compound is being investigated for its potential use in cancer therapy.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide can be compared with other benzothiazole derivatives such as:

  • N-(4-chloro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
  • N-(4-bromo-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
  • N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

These compounds share similar structural features but differ in the substituents on the benzothiazole ring. The presence of different substituents can significantly affect their biological activities and chemical properties. For instance, the fluorine atom in this compound may enhance its lipophilicity and membrane permeability compared to its chloro or bromo counterparts.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2OS/c19-14-6-3-7-15-16(14)20-18(23-15)21-17(22)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUXLLGENXWNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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